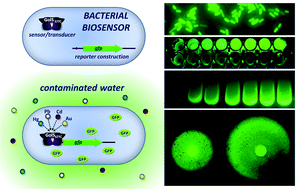A sensitive whole-cell biosensor for the simultaneous detection of a broad-spectrum of toxic heavy metal ions†
Chemical Communications Pub Date: 2015-02-25 DOI: 10.1039/C5CC00981B
Abstract
Bacterial biosensors are simple, cost-effective and efficient analytical tools for detecting bioavailable heavy metals in the environment. This work presents the design, construction and calibration of a novel whole-cell fluorescent biosensory device that, simultaneously and with high sensitivity, reports the presence of toxic mercury, lead, cadmium and/or gold ions in aqueous samples. This bio-reporter can be easily applied as an immediate alerting tool for detecting the presence of harmful pollutants in drinking water.


Recommended Literature
- [1] Mesoporous zinc platinate and platinum nanotubes: insights into the formation mechanism and their catalytic activity†
- [2] Advanced charged membranes with highly symmetric spongy structures for vanadium flow battery application†
- [3] Atomic layer deposition-based tuning of the pore size in mesoporous thin films studied by in situ grazing incidence small angle X-ray scattering
- [4] Synthesis, X-ray characterization and study of new ionic complexes of 2-pyridone, obtained by oxidation with I2
- [5] Density functional theory and an experimentally-designed energy functional of electron density
- [6] Real-time multiplexed PCR using surface enhanced Raman spectroscopy in a thermoplastic chip†
- [7] Triple-shelled CuO/CeO2 hollow nanospheres derived from metal–organic frameworks as highly efficient catalysts for CO oxidation†
- [8] Conotoxins: natural product drug leads
- [9] The effect of giving certain oils in the daily diet of cows on the composition of butter fat
- [10] Highly efficient selective hydrogenation of levulinic acid to γ-valerolactone over Cu–Re/TiO2 bimetallic catalysts†

Journal Name:Chemical Communications
Research Products
-
CAS no.: 16284-60-9









